Alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio-

Descripción

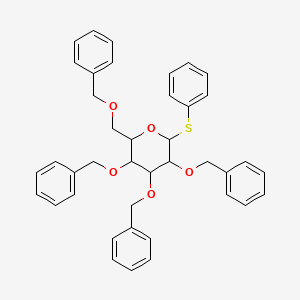

α-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylmethyl)-1-thio- (CAS 116501-53-2) is a thioglycoside derivative of mannose, characterized by four benzyl (phenylmethyl) protecting groups at positions 2, 3, 4, and 6, and a phenylthio group at the anomeric position (C1) . Its molecular formula is C₄₀H₄₀O₅S, with a molecular weight of 632.81 g/mol . This compound is widely used in carbohydrate chemistry as a glycosyl donor or intermediate in oligosaccharide synthesis due to its stability and tunable reactivity . The benzyl groups confer steric bulk and resistance to acidic/basic conditions, while the phenylthio moiety enables activation via electrophilic or oxidative methods .

Propiedades

IUPAC Name |

3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCMSYGNAFDJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2,3,4,6-Tetrakis-O-(fenilmetil)-1-tio-alfa-D-manopiranósido de fenilo generalmente implica la protección de los grupos hidroxilo en el anillo manopiranósido seguido de la introducción de grupos fenilmetil. El enlace tio se introduce a través de una reacción de sustitución nucleofílica. Las condiciones de reacción a menudo requieren el uso de bases fuertes y grupos protectores para garantizar reacciones selectivas en las posiciones deseadas.

Métodos de producción industrial

Si bien el compuesto se sintetiza principalmente en laboratorios de investigación, los métodos de producción industrial probablemente implicarían pasos similares pero a mayor escala. Esto incluiría el uso de equipos de síntesis automatizados y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El 2,3,4,6-Tetrakis-O-(fenilmetil)-1-tio-alfa-D-manopiranósido de fenilo puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: los grupos fenilmetil se pueden oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.

Reducción: el enlace tio se puede reducir para formar un sulfuro.

Sustitución: los grupos fenilmetil se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: como el permanganato de potasio o el trióxido de cromo.

Agentes reductores: como el hidruro de aluminio y litio o el borohidruro de sodio.

Nucleófilos: como tioles o aminas para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos fenilmetil puede producir derivados de benzaldehído o ácido benzoico, mientras que la reducción del enlace tio puede producir un sulfuro.

Aplicaciones Científicas De Investigación

Glycoscience Research

Alpha-D-mannopyranoside serves as a valuable building block for synthesizing complex carbohydrates. It aids researchers in studying glycoproteins and glycolipids due to its ability to mimic natural carbohydrate structures. The compound's interactions with enzymes involved in carbohydrate metabolism make it a crucial tool for understanding glycosylation processes and disorders related to glycoprotein synthesis.

Drug Development

The compound's unique structural features allow for the exploration of new therapeutic agents. It has been studied as an inhibitor of α-mannosidase, which plays a vital role in glycoprotein processing. By inhibiting this enzyme, the compound may help in treating diseases associated with glycosylation disorders and could also exhibit anti-inflammatory properties due to its structural similarities with other bioactive carbohydrates .

Bioconjugation Techniques

In bioconjugation processes, alpha-D-mannopyranoside facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutics where specific targeting of cells or tissues is required. The compound's reactivity can be harnessed to create targeted drug delivery systems or diagnostic agents that improve the efficacy of treatments.

Food Industry Applications

The compound can be employed in flavoring and sweetening agents within the food industry. Its natural origin makes it an appealing alternative to synthetic compounds, catering to health-conscious consumers seeking natural products.

Cosmetic Formulations

Due to its potential antioxidant properties, alpha-D-mannopyranoside is explored in cosmetic products aimed at enhancing skin health. Its incorporation into formulations may provide benefits over traditional synthetic additives, making it attractive for use in skincare products.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of alpha-D-mannopyranoside:

- Inhibition Studies : Kinetic assays have shown that alpha-D-mannopyranoside acts as a competitive inhibitor for α-mannosidase. This inhibition affects glycoprotein synthesis and degradation pathways critical for cellular functions.

- Therapeutic Potential : Research indicates that derivatives of this compound may contribute to developing novel therapeutic agents targeting specific diseases associated with glycosylation disorders .

Mecanismo De Acción

El mecanismo de acción del 2,3,4,6-Tetrakis-O-(fenilmetil)-1-tio-alfa-D-manopiranósido de fenilo implica su interacción con objetivos moleculares específicos, como las enzimas y las proteínas involucradas en el metabolismo de los carbohidratos. Los grupos fenilmetil y el enlace tio juegan un papel crucial en su afinidad de unión y especificidad. El compuesto puede inhibir o activar ciertas vías dependiendo de su estructura y la naturaleza de las interacciones.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous thioglycosides:

Reactivity and Stability

- Benzyl vs. Acetyl Protecting Groups: Benzyl groups in the target compound enhance stability under acidic/basic conditions and require hydrogenolysis for deprotection, making them ideal for multi-step syntheses . In contrast, acetylated analogs (e.g., 4-methylphenyl or ethyl derivatives) are more reactive but susceptible to premature deprotection under mild basic conditions . Electron-donating substituents (e.g., 4-methoxyphenylthio) lower oxidation potentials, enabling electrochemical activation at lower potentials .

- Anomeric Substituent Effects: Phenylthio groups in the target compound and its analogs (e.g., 4-methoxyphenyl) exhibit higher glycosyl donor reactivity compared to alkylthio groups (e.g., ethylthio) due to aromatic stabilization of transition states . Bulkier substituents (e.g., benzylidene in ) restrict conformational flexibility, improving regioselectivity in glycosylation reactions .

Physical and Crystallographic Properties

- The target compound’s high molecular weight (632.81 g/mol) and benzyl groups result in low water solubility and increased lipophilicity compared to acetylated analogs .

- Crystallographic data for 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside confirm the α-anomeric configuration, a critical factor in glycosylation stereochemistry .

Actividad Biológica

Alpha-D-mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylmethyl)-1-thio (CAS Number: 116501-53-2), is a complex carbohydrate derivative that exhibits significant biological activity. This article explores its chemical properties, synthesis, biological effects, and potential applications in various fields.

- Molecular Formula : C₄₀H₄₀O₅S

- Molecular Weight : 632.8 g/mol

- Density : 1.142 g/mL at 25 °C

- Refractive Index : n20/D 1.596

- Storage Conditions : Recommended storage at 2-8 °C

Synthesis

The synthesis of Alpha-D-mannopyranoside derivatives typically involves the following steps:

- Preparation of Precursors : Starting materials such as D-mannose are reacted with phenylmethyl groups to introduce the sugar moiety.

- Thioether Formation : The introduction of a thioether group is achieved through nucleophilic substitution reactions.

- Purification : The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels.

Antifungal Properties

Recent studies have indicated that compounds similar to Alpha-D-mannopyranoside exhibit antifungal activity. For instance, derivatives with specific substituents on the phenyl ring have shown effectiveness against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values for these compounds can be comparable to established antifungals like ketoconazole.

- Case Study : A study evaluated the antifungal activity of a series of thiazole heterocycles and found that compounds with electronegative substituents enhanced their biological efficacy significantly .

Antioxidant Activity

Alpha-D-mannopyranoside has also been studied for its antioxidant properties. The presence of multiple phenyl groups contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Research Findings : Polyfunctionalized derivatives demonstrated potent antioxidant activity, suggesting potential applications in neuroprotection and other therapeutic areas .

Structure-Activity Relationship (SAR)

The biological activity of Alpha-D-mannopyranoside is influenced by its structural components. Modifications at the para position of the phenyl moiety can significantly alter its lipophilicity and overall biological efficacy.

| Compound | Substituent | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound 2d | F (Fluorine) | 1.23 | Antifungal |

| Compound 2e | Cl (Chlorine) | Similar to ketoconazole | Antifungal |

Potential Applications

- Pharmaceuticals : Due to its antifungal and antioxidant properties, Alpha-D-mannopyranoside could be developed into new therapeutic agents for treating infections and oxidative stress-related conditions.

- Food Industry : Its ability to act as a natural preservative due to antioxidant properties may find applications in food preservation.

- Cosmetics : The compound's antioxidant characteristics can be beneficial in formulating skincare products aimed at reducing oxidative damage.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (e.g., Rf values in petroleum ether/ethyl acetate systems) .

- Confirm intermediate structures using ¹H/¹³C NMR and mass spectrometry.

How can researchers confirm the anomeric configuration of this thioglycoside, especially when literature data is conflicting?

Advanced Question

Conflicting anomeric assignments (α vs. β) often arise from misinterpretation of NMR data. To resolve this:

- X-ray crystallography : As demonstrated in , single-crystal X-ray analysis unambiguously confirmed the α-anomeric configuration via Flack parameter analysis (-0.06(6)) and C–S bond geometry .

- Comparative NMR : Compare coupling constants (e.g., J₁,₂ ≈ 1–3 Hz for α-anomers vs. 6–10 Hz for β) with authenticated standards.

- Optical rotation : Discrepancies in reported optical rotations (e.g., Durette et al. vs. Drouin et al.) can signal misassignment .

Example : resolved a historical misassignment by correlating crystallographic data (C–S bond length: 1.777 Å) with NMR and optical rotation .

What factors influence the reactivity of this compound as a glycosyl donor in oligosaccharide synthesis?

Basic Question

Reactivity is modulated by:

- Electron-donating substituents : Benzyl groups at positions 2,3,4,6 "arm" the donor, enhancing electrophilic activation (e.g., with NIS/TfOH) .

- Activation methods : Electrochemical activation (low oxidation potentials due to electron-rich aryl groups) enables selective glycosylation without chemical promoters .

- Solvent effects : Dichloromethane or acetonitrile improves solubility and reaction efficiency .

Q. Advanced Insight :

- Use "armed-disarmed" strategies: The benzyl-protected donor can activate less reactive acceptors (e.g., acetyl-protected thioglycosides) via differential reactivity .

How should one design an experiment to utilize this thioglycoside in automated oligosaccharide synthesis?

Advanced Question

For automated platforms (e.g., fluorous-assisted synthesis):

- Fluorous tagging : Introduce a fluorous label (e.g., PMB group) to enable phase-switching purification, as described in for mannan oligomers .

- Iterative glycosylation : Use BF₃·THF or NIS/AgOTf to activate the thioglycoside, then couple to a fluorous-tagged acceptor .

- Automated purification : Separate products via fluorous solid-phase extraction (F-SPE) to minimize manual intervention.

Q. Optimization Tips :

- Pre-screen activation conditions (e.g., electrochemical vs. chemical) to balance yield and stereoselectivity.

- Validate each step using MALDI-TOF MS for rapid oligomer analysis .

What are common pitfalls in the synthesis of heavily protected thiomannosides, and how can they be mitigated?

Basic Question

Common issues include:

- Incomplete protection : Use excess benzyl bromide (2–3 eq.) and catalytic TBAB to ensure full O-benzylation .

- Anomerization : Avoid prolonged exposure to acidic conditions (e.g., during benzylidene cleavage). Use BH₃·THF for regioselective ring-opening .

- Byproduct formation : Quench reactions with triethylamine to neutralize residual BF₃ or TMSOTf .

Q. Troubleshooting :

- Monitor by ¹H NMR for diagnostic peaks (e.g., benzylidene protons at δ 5.5–6.0 ppm) .

- Repurify intermediates via silica gel chromatography if byproducts persist.

How can contradictory NMR data from different synthetic batches be analyzed and resolved?

Advanced Question

Contradictions often stem from:

- Solvent or temperature effects : Record NMR spectra in consistent solvents (e.g., CDCl₃) and temperatures (e.g., 25°C).

- Impurity interference : Use HSQC/HMBC to distinguish genuine signals from artifacts.

- Crystallographic validation : As in , resolve ambiguities by growing single crystals and refining structures (R factor < 0.05) .

Case Study : identified a prior misassignment (β instead of α) by correlating X-ray data (e.g., C1–S1–C7 angle: 108.5°) with revised NMR shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.